2-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide
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Overview
Description
2-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes with ethyl acetoacetate and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is promoted by microwave irradiation, which enhances the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s biological activity and stability .
Scientific Research Applications
2-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: Known for its antimicrobial activity.
2-Amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: Used in the synthesis of dithiocarbamic acids.
Uniqueness
2-Methyl-N-{5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H10N4O2S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
2-methyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide |
InChI |
InChI=1S/C13H10N4O2S/c1-8-4-2-3-5-9(8)11(18)16-10-6-14-13-17(12(10)19)15-7-20-13/h2-7H,1H3,(H,16,18) |
InChI Key |
DIRYYSMZBLQFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C3N(C2=O)N=CS3 |
Origin of Product |
United States |
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